molecular formula C27H35FO6 B11835488 (6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate

(6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate

Cat. No.: B11835488
M. Wt: 474.6 g/mol
InChI Key: MRYNQTYZLQNENB-MLISFMOESA-N
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Description

The compound (6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers, fluorine substitution, and ester functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the fluorine atom, and esterification reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorine substitution can enhance binding affinity and specificity.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to act as a drug candidate for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atom and ester groups play a crucial role in its binding affinity and specificity, influencing the pathways it affects.

Comparison with Similar Compounds

Similar Compounds

  • (6S,8S,10R,13S,14S,17R)-17-(2-hydroxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate
  • (6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-chloro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate

Uniqueness

The uniqueness of (6S,8S,10R,13S,14S,17R)-17-(2-acetoxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,3,6,7,8,10,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate lies in its specific stereochemistry and the presence of the fluorine atom. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C27H35FO6

Molecular Weight

474.6 g/mol

IUPAC Name

[(6S,8S,10R,13S,14S,17R)-17-(2-acetyloxyacetyl)-6-fluoro-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C27H35FO6/c1-5-6-24(32)34-27(23(31)15-33-16(2)29)12-9-20-18-14-22(28)21-13-17(30)7-10-25(21,3)19(18)8-11-26(20,27)4/h8,13,18,20,22H,5-7,9-12,14-15H2,1-4H3/t18-,20+,22+,25-,26+,27+/m1/s1

InChI Key

MRYNQTYZLQNENB-MLISFMOESA-N

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)F)C)C(=O)COC(=O)C

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC=C3C2CC(C4=CC(=O)CCC34C)F)C)C(=O)COC(=O)C

Origin of Product

United States

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